2-Bromo-2'-(Hydroxymethyl)biphenyl
Description
Significance of Biphenyl (B1667301) Derivatives in Organic Synthesis and Materials Science
Biphenyl derivatives are fundamental building blocks in a multitude of scientific and industrial fields. In organic synthesis, they serve as crucial intermediates for creating complex molecules, including pharmaceuticals, agrochemicals, and specialized polymers. biosynth.com The carbon-carbon bond linking the two phenyl rings provides a rigid yet conformationally flexible backbone that is essential for the construction of ligands for metal-catalyzed reactions, such as the renowned Suzuki-Miyaura coupling. biosynth.com This reaction itself is a powerful tool for synthesizing various biphenyl derivatives. biosynth.com
In the realm of materials science, the biphenyl unit is integral to the design of liquid crystals, which are pivotal for display technologies like LCDs. nih.gov The electronic properties of these compounds also make them suitable for use in organic light-emitting diodes (OLEDs) and as organic semiconductors. nih.gov Furthermore, the structural rigidity of the biphenyl scaffold is exploited in the creation of polymers with intrinsic microporosity and in the architecture of metal-organic frameworks (MOFs).
Overview of Halogenated Biphenyls and Hydroxymethylated Biphenyls in Chemical Research
The introduction of halogen atoms onto the biphenyl structure dramatically alters its chemical and physical properties. Halogenated biphenyls, particularly polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), were historically used as dielectric fluids, heat transfer agents, and flame retardants due to their exceptional thermal stability and non-flammability. chemicalbook.comchemicalbook.com However, their environmental persistence and toxicity have led to strict regulations. acs.org In contemporary research, halogenated biphenyls are recognized for their structure-dependent biological activities, such as the induction of microsomal enzymes, which is a subject of toxicological studies. chemicalbook.com The presence of a halogen, like bromine, also provides a reactive handle for further chemical transformations, making these compounds valuable synthetic intermediates. chemicalbook.com
On the other hand, hydroxymethylation—the introduction of a -CH2OH group—is a chemical strategy used to modify the properties of molecules, often to enhance their therapeutic potential. The hydroxymethyl group can increase water solubility and provides a site for hydrogen bonding, which can improve a drug's interaction with its biological target. In the context of biphenyls, the synthesis of molecules like 4-hydroxymethyl biphenyl highlights the interest in creating derivatives that combine the biphenyl scaffold with the functional advantages of the hydroxymethyl group.
Rationale for Researching 2-Bromo-2'-(Hydroxymethyl)biphenyl
Orthogonal Reactivity: The bromo and hydroxymethyl groups offer distinct reactive sites. The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the primary alcohol of the hydroxymethyl group can undergo oxidation to an aldehyde or carboxylic acid, or be converted into other functional groups like ethers or esters. This dual functionality allows for sequential and controlled chemical modifications.
Precursor for Complex Heterocycles: The 2,2'-disubstituted pattern is a key structural motif for the synthesis of fused ring systems. For example, intramolecular reactions involving the two functional groups could lead to the formation of dibenzofuran (B1670420) or dibenzopyran ring systems, which are present in many biologically active compounds and advanced materials. Research on the synthesis of fluorenones from related bis(2-bromophenyl)methanols underscores the utility of this substitution pattern for creating larger, polycyclic aromatic structures.
Scope and Objectives of Current and Future Research on the Compound
The primary objective of research involving this compound appears to be its utilization as a building block in multi-step organic synthesis. Current and future research directions are likely focused on:
Synthesis of Novel Ligands: The compound could serve as a precursor for chiral ligands used in asymmetric catalysis. The atropisomeric nature of certain 2,2'-disubstituted biphenyls is a critical feature in the design of such catalysts.
Development of Advanced Materials: Its use as an intermediate could be aimed at producing novel materials for applications in electronics, such as hole-transport materials in OLEDs, by building upon the biphenyl core. The synthesis of complex spiro-compounds from 2-bromobiphenyl (B48390) for OLEDs provides a strong precedent for this line of inquiry.
Medicinal Chemistry: The compound could be a starting material for the synthesis of new pharmaceutical candidates. The biphenyl scaffold is present in numerous drugs, and the specific substitution pattern of this compound may allow for the construction of unique molecular architectures to target specific biological pathways.
While direct research on the compound itself is limited, its value is evident in its potential to unlock synthetic pathways to more complex and functional molecules.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13175-73-0 | |
| Molecular Formula | C₁₃H₁₁BrO | |
| Molecular Weight | 263.13 g/mol | |
| IUPAC Name | [2-(2-bromophenyl)phenyl]methanol | |
| Purity | Typically ≥95% |
Structure
3D Structure
Properties
Molecular Formula |
C13H11BrO |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
[2-(2-bromophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H11BrO/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-8,15H,9H2 |
InChI Key |
FTMVPYMRRCDAQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=CC=C2Br |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 Bromo 2 Hydroxymethyl Biphenyl
Retrosynthetic Analysis of 2-Bromo-2'-(Hydroxymethyl)biphenyl
A retrosynthetic analysis of this compound identifies the key bond disconnections for planning its synthesis. The primary disconnection is the C-C single bond connecting the two phenyl rings. This suggests that the synthesis can be achieved by coupling two appropriately functionalized benzene (B151609) derivatives.
Another key disconnection involves the functional groups. The hydroxymethyl group can be derived from the reduction of a corresponding aldehyde or carboxylic acid. The bromo group can be introduced via electrophilic aromatic substitution. The sequence of these bond-forming and functional group manipulation steps is crucial for a successful synthesis.
Carbon-Carbon Bond Formation Strategies for Biphenyl (B1667301) Core Synthesis
The formation of the biphenyl core is a critical step in the synthesis of this compound. Several methods are available, with palladium-catalyzed cross-coupling reactions being the most prominent.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The Suzuki-Miyaura coupling is particularly noteworthy for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.orgrsc.org
In a potential Suzuki-Miyaura coupling approach to this compound, a key reaction would involve the coupling of a brominated phenyl derivative with a phenylboronic acid bearing a hydroxymethyl group, or a precursor to it. For instance, (2-bromophenyl)methanol could be coupled with (2-bromophenyl)boronic acid. A patent describes the synthesis of 2'-bromo-2-hydroxybiphenyl compounds via a Suzuki coupling using Pd(PPh₃)₄ as a catalyst. google.com
The general catalytic cycle for a Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org
| Coupling Reaction | Reactants | Catalyst | Base | Solvent |
| Suzuki-Miyaura | Aryl Halide, Arylboronic Acid | Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Carbonate (e.g., Na₂CO₃, K₂CO₃) | Toluene/Ethanol (B145695)/Water |
The Negishi and Stille couplings offer alternative palladium-catalyzed routes. The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organotin compounds. libretexts.org While effective, the toxicity of organotin reagents in Stille coupling is a significant drawback. libretexts.org
Ullmann Coupling Approaches for Biphenyl Formation
The Ullmann reaction is a classic method for synthesizing symmetric biaryls through the copper-catalyzed coupling of aryl halides at elevated temperatures. organic-chemistry.orgbyjus.com While traditionally used for symmetric biphenyls, modifications can allow for the synthesis of unsymmetrical biphenyls, though this often requires one reactant to be in excess. byjus.com The harsh conditions of the Ullmann reaction, often requiring temperatures above 200°C, can limit its applicability, especially for substrates with sensitive functional groups. byjus.com A template-directed intramolecular Ullmann coupling has been developed to synthesize 2,2′-disubstituted unsymmetrical biphenyls, which could be a potential, albeit more complex, route. rsc.org
Direct Arylation and C-H Activation Methodologies
More recent developments in C-C bond formation include direct arylation and C-H activation strategies. These methods offer a more atom-economical approach by avoiding the pre-functionalization required for traditional cross-coupling reactions. Palladium-catalyzed C-H activation allows for the direct coupling of an aryl C-H bond with an aryl halide. nih.gov For the synthesis of this compound, this could involve the direct arylation of a brominated benzene with a phenyl ring bearing a hydroxymethyl group. Achieving high regioselectivity in such reactions is a key challenge. nih.gov
Introduction of Functional Groups on the Biphenyl Scaffold
Selective Bromination Techniques for Biphenyl Rings
Selective bromination of a biphenyl ring requires careful control of reaction conditions to ensure the desired regioselectivity. The presence of a hydroxymethyl group on one of the phenyl rings can influence the position of bromination. The use of N-Bromosuccinimide (NBS) is a common method for the bromination of aromatic compounds. nih.govnih.gov The selectivity of the bromination can be influenced by the solvent and the presence of additives. For instance, the mono-ortho-bromination of phenolic compounds has been achieved with high selectivity using NBS in methanol (B129727) in the presence of para-toluenesulfonic acid. nih.govnih.govresearchgate.net This suggests that a similar strategy could be employed for the selective bromination of 2'-(hydroxymethyl)biphenyl to yield the target compound.
| Brominating Agent | Substrate | Conditions | Outcome |
| N-Bromosuccinimide (NBS) | Phenolic compounds | Methanol, para-toluenesulfonic acid | Selective mono-ortho-bromination nih.govnih.govresearchgate.net |
Regioselective Hydroxymethylation Procedures
The introduction of the hydroxymethyl group (—CH₂OH) at the 2'-position of the biphenyl scaffold is a critical transformation that is typically achieved through a two-step process: regioselective formylation followed by reduction. Direct hydroxymethylation is less common, and this sequence offers greater control.
Formylation: The initial step involves the introduction of a formyl group (—CHO) to create a 2-bromo-2'-formylbiphenyl intermediate. Several methods can be employed for the formylation of aromatic systems, with the choice depending on the specific precursor.
Vilsmeier-Haack Reaction: This method can be used to formylate electron-rich aromatic rings. nih.gov
Rieche Formylation: This approach uses a formylating agent like dichloromethyl methyl ether under Lewis acid catalysis and can be applied to arylboronic acids. uniroma1.it The regioselectivity is influenced by the electronic nature and position of substituents on the precursor. uniroma1.it
Coupling with a Formylated Precursor: A highly regioselective route involves the Suzuki-Miyaura coupling of a non-formylated precursor (e.g., 2-bromophenylboronic acid) with an aryl halide that already contains the formyl group in the desired position (e.g., 2-bromobenzaldehyde).
Reduction: Once the 2-bromo-2'-formylbiphenyl intermediate is synthesized, the aldehyde is reduced to the primary alcohol. This is a standard and high-yielding transformation.
Borohydride (B1222165) Reduction: Reagents such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) are commonly used for this reduction. google.com These reactions are often carried out in alcoholic solvents like ethanol or methanol, sometimes with a co-solvent like tetrahydrofuran (B95107) (THF), at temperatures ranging from 0°C to room temperature. google.com
Hydride Reduction: For more robust reductions, lithium aluminum hydride (LiAlH₄) can be utilized, though it requires stricter anhydrous conditions.
The combination of these two steps provides a reliable pathway to regioselectively synthesize this compound.
Multi-step Synthetic Sequences from Simpler Precursors
The construction of the this compound backbone from simpler, more readily available starting materials is most effectively achieved using palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. wikipedia.orgnumberanalytics.com This powerful carbon-carbon bond-forming reaction couples an organoboron compound with an organohalide. wikipedia.orgnumberanalytics.com
A prevalent synthetic strategy involves the following key steps:
Precursor Synthesis: The required building blocks, such as 2-bromobiphenyl (B48390), arylboronic acids, and functionalized aryl halides, are synthesized or procured. uniroma1.itchemicalbook.com The metalation of 2-bromobiphenyl with reagents like n-butyllithium is a known method for creating a reactive intermediate. chemicalbook.com
Suzuki-Miyaura Coupling: The core biphenyl structure is assembled. A common route involves the coupling of (2-(hydroxymethyl)phenyl)boronic acid with 1,2-dibromobenzene . This approach directly installs the necessary functional groups at the correct positions. Alternatively, a route involving the coupling of a boronic acid with an aldehyde-containing halide, as mentioned previously, is also viable.
Purification: The resulting product from the coupling reaction is purified to isolate the desired biphenyl compound.
Below is a table outlining a representative multi-step synthesis:
| Step | Reaction | Key Reagents & Catalyst | Purpose | Source |
|---|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | (2-(Hydroxymethyl)phenyl)boronic acid, 1,2-dibromobenzene, Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Forms the C-C bond between the two phenyl rings to create the biphenyl skeleton with the correct substituents. | wikipedia.org |
| 2 | Workup and Purification | Organic Solvents (for extraction), Silica Gel (for chromatography) or Recrystallization | Isolates the final product, this compound, from unreacted starting materials, catalyst residues, and byproducts. | acs.org |
Stereoselective Synthesis and Atropisomeric Control (if applicable)
Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, most notably the pivotal C-C bond in substituted biphenyls. pharmaguideline.comyoutube.com This restriction is caused by steric hindrance from bulky groups located at the ortho positions of the two rings, which creates a significant energy barrier to rotation. unacademy.com If this barrier is high enough, distinct, non-interconverting enantiomers (atropisomers) can be isolated. unacademy.com
For this compound, the substituents in the ortho positions are a bromine atom and a hydroxymethyl group. While these groups exert some steric hindrance, it is not definitively established in the literature whether the rotational barrier is high enough to allow for the isolation of stable atropisomers at room temperature. The barrier to rotation is significantly influenced by the size of the ortho substituents; for example, the barrier in 2,2'-dimethylbiphenyl (B165481) is approximately 17.4 kcal/mol. unacademy.com The existence of stable atropisomers generally requires an energy barrier of at least 22 kcal/mol at room temperature. unacademy.com
While the potential for atropisomerism exists, no specific methods for the stereoselective synthesis or atropisomeric control of this compound have been detailed in the surveyed literature. A hypothetical stereoselective synthesis would likely involve an asymmetric Suzuki-Miyaura coupling reaction, employing a chiral palladium catalyst complex to favor the formation of one atropisomer over the other.
Green Chemistry Principles and Sustainable Synthetic Approaches in the Preparation of this compound
Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. The focus is largely on the Suzuki-Miyaura coupling step, which is central to the synthesis.
Key sustainable approaches include:
Use of Safer Solvents: Traditional Suzuki reactions often use hazardous organic solvents like toluene, DMF, or dioxane. wikipedia.org A significant green improvement is the use of water as the reaction medium, either alone or in a biphasic system with an alcohol. gctlc.orgcdnsciencepub.com This reduces waste and safety hazards.
Alternative Catalysts: While palladium is highly effective, it is expensive and has toxicity concerns. Nickel-based catalysts have emerged as a cost-effective and more earth-abundant alternative for Suzuki-Miyaura couplings. nih.gov These catalysts have proven effective in green solvents like 2-Me-THF. nih.gov
Recyclable Catalysts: The development of recyclable catalyst systems, such as those tethered to a fluorous support, allows the expensive and potentially toxic metal to be recovered and reused, which aligns with the principles of waste prevention and atom economy. acs.org
Benign Reagents: Employing less hazardous bases, such as potassium carbonate (K₂CO₃), instead of more corrosive alternatives contributes to a safer chemical process. gctlc.org
Reaction Parameter Optimization for Enhanced Yield and Selectivity
Optimizing the Suzuki-Miyaura coupling is essential to maximize the yield and purity of this compound. This involves the systematic screening and adjustment of several key parameters. acs.org
| Parameter | Effect on Reaction | Examples of Variables | Source |
|---|---|---|---|
| Catalyst & Ligand | The choice of palladium source and phosphine (B1218219) ligand is critical for catalyst activity, stability, and turnover number. | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf); PPh₃, PCy₃. Nickel catalysts like NiCl₂(PCy₃)₂ are also an option. | acs.orgnih.gov |
| Base | The base activates the organoboron species and is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, NEt₃. | wikipedia.org |
| Solvent | The solvent system affects the solubility of reagents, reaction kinetics, and temperature range. | Toluene, THF, Dioxane, DMF, Water, or aqueous mixtures (e.g., Ethanol/Water). | wikipedia.orgacs.org |
| Temperature | Higher temperatures generally increase the reaction rate but can lead to catalyst decomposition or side reactions. | Typically ranges from room temperature to reflux temperatures of the chosen solvent (e.g., 80-110 °C). | acs.org |
| Reagent Stoichiometry | The ratio of the organohalide to the organoboron compound can be adjusted to ensure complete consumption of a more valuable reagent. | Typically a 1:1 to 1:1.5 ratio is used. |
A screening process, often involving a ligand-solvent-base matrix, is typically performed to identify the optimal conditions for a specific set of substrates. acs.org
Scalable Synthesis and Process Chemistry Considerations
Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces several critical challenges that must be addressed for a process to be viable. numberanalytics.com
Cost of Goods: The high cost of palladium catalysts is a major economic driver. Process optimization focuses on reducing catalyst loading (mol %) to the lowest effective level. acs.org The cost and availability of the organoboron starting materials are also significant factors. wikipedia.org
Palladium Removal: For applications in materials science or pharmaceuticals, residual palladium in the final product is a major concern. Levels must often be reduced to parts-per-million (ppm) concentrations. acs.org Scalable purification methods are required, such as treating the reaction mixture with scavenging agents or performing specific aqueous washes (e.g., with sodium bisulfite solution) to extract the metal. acs.org
Purification Method: Laboratory-scale purifications often rely on column chromatography, which is impractical and costly at an industrial scale. Developing a robust crystallization procedure to isolate the product in high purity is a key goal of process chemistry. acs.org
Process Safety and Cycle Time: The safety of handling large quantities of reagents and solvents must be ensured. Furthermore, minimizing reaction, workup, and purification times (cycle time) is essential for maximizing plant throughput and economic efficiency. acs.org
Robustness: The reaction must be robust and reproducible, consistently providing high yields and purity despite minor variations in raw material quality or reaction conditions.
The development of a scalable process for a Suzuki-Miyaura coupling was demonstrated on a 20-L scale, where optimization led to a reproducible process with a yield of 82% and palladium levels below 100 ppm. acs.org
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 2 Hydroxymethyl Biphenyl
Reactivity of the Aryl Bromide Moiety
The carbon-bromine bond in 2-Bromo-2'-(hydroxymethyl)biphenyl is a focal point for a variety of synthetic transformations, enabling the construction of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions with Diverse Nucleophiles
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the aryl bromide moiety of this compound readily participates in these transformations. These reactions typically involve an oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.
Commonly employed nucleophiles include:
Organoboranes (Suzuki-Miyaura Coupling): These reactions, utilizing boronic acids or esters, are known for their mild reaction conditions and tolerance of a wide range of functional groups, including the hydroxymethyl group present in the substrate.
Organostannanes (Stille Coupling): While effective, the toxicity of organotin reagents has led to a decline in their use.
Organozinc Reagents (Negishi Coupling): These highly reactive nucleophiles often provide excellent yields and can be used when other methods fail.
The general scheme for these cross-coupling reactions can be represented as follows:

Table 1: Examples of Cross-Coupling Reactions
| Nucleophile Type | Example Reagent | Typical Catalyst | Product Type |
|---|---|---|---|
| Organoborane | Phenylboronic acid | Pd(PPh3)4 | Biphenyl (B1667301) derivative |
| Organostannane | Tributyl(vinyl)stannane | PdCl2(PPh3)2 | Styrenyl derivative |
| Organozinc | Phenylzinc chloride | Pd(dppf)Cl2 | Biphenyl derivative |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally difficult due to the electron-rich nature of the aromatic ring. masterorganicchemistry.com This type of reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com In the absence of such activating groups, harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles, are necessary.
An alternative pathway for nucleophilic substitution is the benzyne (B1209423) mechanism. masterorganicchemistry.com This proceeds through an elimination-addition sequence, initiated by a strong base (e.g., sodium amide) that deprotonates a hydrogen atom ortho to the bromine. Subsequent elimination of bromide leads to a highly reactive benzyne intermediate, which is then attacked by a nucleophile. masterorganicchemistry.com This mechanism can lead to a mixture of products where the incoming nucleophile is attached to either of the two carbons of the former triple bond. masterorganicchemistry.com
Reductive Transformations and Debromination Studies
The bromine atom can be removed through various reductive processes, a transformation known as debromination. This can be achieved using a variety of reducing agents, including:
Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a source of hydrogen (e.g., H2 gas, transfer hydrogenation reagents like ammonium (B1175870) formate).
Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal catalyst.
Active Metals: Metals such as zinc or magnesium in the presence of a proton source.
These reactions are synthetically useful for introducing a hydrogen atom at the former site of the bromine, which can be important in the final stages of a total synthesis.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful method for converting aryl bromides into highly reactive organometallic reagents. wikipedia.org This reaction is typically performed at low temperatures to prevent side reactions. tcnj.edu Treating this compound with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium or t-butyllithium, results in the exchange of the bromine atom for a lithium atom. wikipedia.orgias.ac.in The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles.
The rate of metal-halogen exchange is generally faster for aryl iodides than for aryl bromides, and faster for aryl bromides than for aryl chlorides. wikipedia.org The presence of the hydroxymethyl group can potentially interfere with this reaction due to its acidic proton. To circumvent this, a second equivalent of the alkyllithium reagent is often used to first deprotonate the alcohol, forming a lithium alkoxide, before the metal-halogen exchange occurs. Alternatively, the hydroxyl group can be protected with a suitable protecting group prior to the exchange reaction.
Transformations of the Hydroxymethyl Group
The hydroxymethyl group offers a different set of synthetic possibilities, primarily centered around oxidation to introduce new carbonyl functionalities.
Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives
The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane. Swern oxidation and related methods utilizing dimethyl sulfoxide (B87167) (DMSO) are also effective.
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. youtube.com Reagents such as potassium permanganate (B83412) (KMnO4), chromic acid (generated from CrO3 or Na2Cr2O7 in aqueous acid), and Jones reagent (CrO3 in acetone/sulfuric acid) are commonly employed for this purpose. youtube.com
Table 2: Oxidation of the Hydroxymethyl Group
| Target Functional Group | Oxidizing Agent | Typical Conditions |
|---|---|---|
| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH2Cl2 |
| Aldehyde | Dess-Martin periodinane | CH2Cl2 |
| Carboxylic Acid | Potassium permanganate (KMnO4) | Basic, then acidic workup |
| Carboxylic Acid | Jones Reagent (CrO3/H2SO4) | Acetone |
Reductions and Hydrogenolysis
The chemical structure of this compound features two primary sites susceptible to reduction: the carbon-bromine (C-Br) bond and the hydroxymethyl group (-CH2OH).
The hydroxymethyl group is already in its most reduced alcoholic state and is therefore resistant to further reduction by common hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com
Conversely, the C-Br bond is readily cleaved under hydrogenolysis conditions. This process, known as dehalogenation, typically involves a transition metal catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate (B1220265) (HCOONH₄) or cyclohexene. The reaction proceeds to replace the bromine atom with a hydrogen atom, yielding 2-(hydroxymethyl)biphenyl. The general inertness of the benzylic alcohol group under these conditions allows for the selective removal of the halogen.
Table 1: Reagents for Hydrogenolysis of this compound
| Reagent System | Product | Reaction Type |
| H₂, Pd/C, Ethanol (B145695) | 2-(Hydroxymethyl)biphenyl | Catalytic Hydrogenolysis |
| HCOONH₄, Pd/C, Methanol (B129727) | 2-(Hydroxymethyl)biphenyl | Catalytic Transfer Hydrogenolysis |
| Raney Nickel, H₂ | 2-(Hydroxymethyl)biphenyl | Catalytic Hydrogenolysis |
Esterification and Etherification Reactions
The primary alcohol functionality of this compound serves as a versatile handle for derivatization through esterification and etherification.
Esterification: The hydroxymethyl group readily undergoes esterification with carboxylic acids or their more reactive derivatives, such as acyl chlorides and anhydrides. medcraveonline.com The reaction with an acyl chloride (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride) is typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (HCl or acetic acid) and catalyze the reaction. These reactions yield the corresponding ester, for instance, 2-bromo-2'-(acetoxymethyl)biphenyl.
Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis, a robust method that proceeds through an Sₙ2 mechanism. masterorganicchemistry.comwikipedia.org This two-step process begins with the deprotonation of the hydroxymethyl group using a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding sodium alkoxide. This intermediate then reacts with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to displace the halide and form the ether linkage. This method allows for the preparation of a wide range of ethers, such as 2-bromo-2'-(methoxymethyl)biphenyl.
Table 2: Conditions for Esterification and Etherification
| Transformation | Reagents | Base/Catalyst | Product |
| Esterification | Acetic Anhydride | Pyridine | 2-Bromo-2'-(acetoxymethyl)biphenyl |
| Esterification | Benzoyl Chloride | Triethylamine | 2-Bromo-2'-(benzoyloxymethyl)biphenyl |
| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | N/A (Stoichiometric base) | 2-Bromo-2'-(methoxymethyl)biphenyl |
| Etherification | 1. Potassium tert-butoxide 2. Ethyl Bromide (CH₃CH₂Br) | N/A (Stoichiometric base) | 2-Bromo-2'-(ethoxymethyl)biphenyl |
Halogenation of the Hydroxymethyl Group (e.g., to bromomethyl)
The conversion of the primary alcohol in this compound to a halomethyl group transforms the nucleophilic alcohol into an electrophilic benzylic halide, which is a valuable synthetic intermediate.
Common reagents for converting primary alcohols to alkyl bromides include phosphorus tribromide (PBr₃) and concentrated hydrobromic acid (HBr). The reaction with PBr₃ is generally effective and proceeds under relatively mild conditions.
For the synthesis of the corresponding chloromethyl derivative, 2-bromo-2'-(chloromethyl)biphenyl, thionyl chloride (SOCl₂) is a frequently used reagent. semanticscholar.org This reaction often includes a small amount of a base like pyridine to catalyze the reaction and neutralize the HCl byproduct. Care must be taken as excess thionyl chloride can lead to side products. Milder reagents, such as a cyanuric chloride/DMF adduct, have been developed to avoid over-halogenation and the production of toxic byproducts. semanticscholar.org
Table 3: Reagents for Halogenation of the Hydroxymethyl Group
| Target Product | Reagent | Typical Solvent |
| 2-Bromo-2'-(bromomethyl)biphenyl | Phosphorus Tribromide (PBr₃) | Diethyl ether or Dichloromethane |
| 2-Bromo-2'-(bromomethyl)biphenyl | Hydrobromic Acid (HBr, 48%) | Acetic Acid or Heat |
| 2-Bromo-2'-(chloromethyl)biphenyl | Thionyl Chloride (SOCl₂) | Dichloromethane or neat |
| 2-Bromo-2'-(chloromethyl)biphenyl | Cyanuric Chloride / Dimethylformamide | Acetonitrile |
Intramolecular Cyclization and Rearrangement Pathways
This compound is an ideal substrate for intramolecular cyclization to form oxygen-containing heterocyclic systems, most notably dibenzofuran (B1670420). This transformation is a powerful method for constructing the rigid tricyclic core of dibenzofuran from a flexible biphenyl precursor.
The most common method to achieve this cyclization is through a palladium-catalyzed intramolecular O-arylation (a type of Buchwald-Hartwig or Ullmann-type coupling). The reaction is typically performed in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618) or a more specialized Buchwald ligand), and a base (e.g., potassium carbonate or cesium carbonate).
The proposed mechanism involves several key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the biphenyl, forming an arylpalladium(II) complex.
Deprotonation: The base removes the proton from the hydroxymethyl group to form an alkoxide.
Intramolecular Coordination & Reductive Elimination: The alkoxide coordinates to the palladium center and subsequently attacks the palladium-bound aryl ring. This is followed by reductive elimination, which forms the new carbon-oxygen bond of the dibenzofuran ring and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
This pathway provides a direct and often high-yielding route to the dibenzofuran skeleton, a structural motif present in many natural products and functional materials. rsc.org
Acid-Base Properties and Protonation Equilibria
The acid-base properties of this compound are dictated by its hydroxymethyl group.
Acidity: The compound is a weak acid, comparable in strength to benzyl (B1604629) alcohol (pKa ≈ 15.4). wikipedia.org The hydroxyl proton can be abstracted by strong bases such as alkali metal hydrides (e.g., NaH), amides (e.g., NaNH₂), or organometallic reagents. The resulting alkoxide is a strong nucleophile and base, as utilized in the Williamson ether synthesis. The electron-withdrawing inductive effect of the nearby bromine atom is minimal due to the distance and intervening phenyl ring, so it does not significantly increase the acidity compared to unsubstituted 2-(hydroxymethyl)biphenyl.
Basicity: The oxygen atom of the hydroxymethyl group possesses lone pairs of electrons and can act as a weak Lewis and Brønsted-Lowry base. In the presence of strong mineral acids like H₂SO₄ or HCl, the oxygen can be protonated to form an oxonium ion. masterorganicchemistry.com This protonation is the initial step in acid-catalyzed reactions, such as dehydration or conversion to the corresponding halide with HX. The formation of the oxonium ion converts the hydroxyl group from a poor leaving group (⁻OH) into a good leaving group (H₂O). In superacidic media, protonation would be essentially complete and irreversible. wikipedia.org
Detailed Reaction Mechanism Elucidation using Kinetic and Isotopic Labeling Studies
While specific mechanistic studies on this compound are not widely reported, its reactions can be investigated using standard physical organic chemistry techniques like kinetic analysis and isotopic labeling. These methods are invaluable for understanding reaction pathways, identifying rate-determining steps, and validating proposed intermediates. chem-station.com
Kinetic Studies: For the palladium-catalyzed intramolecular cyclization to dibenzofuran, kinetic studies could provide deep mechanistic insight. By systematically varying the concentrations of the substrate, catalyst, ligand, and base, and monitoring the reaction rate, a rate law can be determined. For example, a first-order dependence on the catalyst and substrate, and zero-order dependence on the base, might suggest that oxidative addition is the rate-determining step. Conversely, a dependence on the base concentration could imply that deprotonation or reductive elimination is rate-limiting.
Isotopic Labeling Studies: Isotopic labeling is a powerful tool for tracking the fate of atoms through a reaction mechanism. acs.org Several experiments could be designed for the cyclization of this compound:
Deuterium (B1214612) Labeling of the Alcohol: Synthesizing the starting material with deuterium at the alcohol position (i.e., 2-Bromo-2'-(hydroxymethyl-d₁)biphenyl, with an -OD group) could be used to probe the O-H bond cleavage. A primary kinetic isotope effect (KIE), where the deuterated compound reacts slower than the non-deuterated one, would indicate that the O-H bond is broken in the rate-determining step of the reaction. princeton.edu
Solvent Isotope Effects: Performing the reaction in a deuterated solvent (e.g., toluene-d₈ or DMSO-d₆) can help determine if the solvent is involved in any proton transfer steps. The absence of deuterium incorporation into the product or starting material would rule out solvent participation in reversible protonation/deprotonation steps.
These studies, while not performed specifically on this molecule to date, represent the standard methodologies that would be employed to move from a proposed reaction pathway to a well-understood, evidence-based mechanism.
Computational Chemistry and Theoretical Investigations of 2 Bromo 2 Hydroxymethyl Biphenyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Bromo-2'-(hydroxymethyl)biphenyl at the electronic level. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of the molecule's geometry, electronic landscape, and energetic characteristics. dtic.mil
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) stands as a cornerstone for the computational study of this compound. This method is widely used to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. By finding the minimum energy conformation, DFT provides crucial information about bond lengths, bond angles, and dihedral angles. For instance, studies on similar substituted biphenyl (B1667301) systems have utilized DFT with basis sets like B3LYP/6-31G(d,p) to achieve optimized structures. researchgate.net This level of theory has been shown to be effective in calculating the geometric parameters of related brominated aromatic compounds. nih.gov
Beyond geometry, DFT is instrumental in analyzing the electronic structure. It allows for the calculation of various electronic properties such as total energy, energy gaps between molecular orbitals, and dipole moments. researchgate.net The distribution of electron density, which is key to understanding a molecule's reactivity, can be visualized through molecular electrostatic potential (MEP) maps. nih.govjournalijar.com These maps highlight regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). nih.gov For example, in analogous molecules, the oxygen atom of a hydroxyl group typically shows a region of high electron density. nih.gov
Ab Initio Methods for High-Accuracy Energetics
For even greater accuracy in determining the energetic properties of this compound, researchers can turn to ab initio methods. These "first-principles" calculations are based solely on the fundamental laws of quantum mechanics without relying on experimental data for parameterization. dtic.mil While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies, which are crucial for calculating thermodynamic properties and reaction barriers. The accuracy of these methods is dependent on the level of theory and the basis set used. nih.gov The application of ab initio methods can be particularly important when studying subtle energetic differences between conformations or in the detailed analysis of reaction pathways. nih.govchemrxiv.org
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the results of quantum chemical calculations in familiar chemical terms. uni-muenchen.de It transforms the complex wavefunction into a set of localized bonds, lone pairs, and anti-bonding orbitals, which closely align with the Lewis structure concept. uni-muenchen.de For this compound, NBO analysis can provide a quantitative description of the bonding within the molecule, including the nature of the carbon-bromine and carbon-hydroxyl bonds.
A key feature of NBO analysis is its ability to quantify intermolecular and intramolecular interactions. journalijar.com By examining the interactions between filled (donor) and empty (acceptor) orbitals, it's possible to understand phenomena like hyperconjugation and charge delocalization, which contribute to molecular stability. journalijar.com For instance, the interaction between a lone pair on the oxygen atom and an adjacent anti-bonding orbital can be quantified to understand the electronic delocalization in that part of the molecule. This analysis also provides insights into charge transfer between different parts of the molecule. uni-muenchen.de
Molecular Dynamics Simulations for Conformational Sampling and Solution-Phase Behavior
To understand the dynamic nature of this compound, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms over time, providing a detailed picture of the molecule's conformational flexibility and its behavior in a solvent environment. The rotation around the biphenyl linkage and the orientation of the hydroxymethyl group can be explored through conformational sampling techniques within MD simulations. nih.gov
By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent influences the conformational preferences and dynamics of this compound. This is crucial for understanding its behavior in realistic chemical environments, as solvation can significantly impact reaction rates and equilibria. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H and ¹³C, can be achieved using quantum mechanical methods like DFT. nih.govliverpool.ac.uk By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted shifts can aid in the assignment of experimental NMR signals and can be particularly useful for distinguishing between different isomers or conformations. nmrdb.org The accuracy of these predictions has significantly improved with the development of advanced computational methods and can often achieve root mean square errors of 0.2–0.4 ppm for ¹H shifts. nih.gov
Vibrational Frequencies: The vibrational frequencies of this compound, which correspond to the peaks in an infrared (IR) or Raman spectrum, can also be calculated using quantum chemical methods. jocpr.comresearchgate.net After geometry optimization, a frequency calculation is typically performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to obtain the vibrational modes. nih.gov These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as C-H stretching, C-Br stretching, and O-H bending. jocpr.com It is common practice to scale the calculated frequencies to better match experimental values. jocpr.com
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the potential chemical reactions of this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways. A key aspect of this is the characterization of transition states, which are the high-energy structures that connect reactants and products.
By locating the transition state geometry and calculating its energy, the activation energy for the reaction can be determined. This provides crucial information about the reaction rate. For example, computational methods could be used to model the intramolecular cyclization of this compound to form a dibenzofuran (B1670420) derivative. This would involve identifying the transition state for the ring-closing step and calculating the associated energy barrier. Such studies provide fundamental insights into the reactivity of the molecule and can guide the design of synthetic routes.
Quantitative Structure-Property Relationships (QSPR) Studies for Structure-Reactivity Correlation
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. In the context of this compound and its analogs, QSPR models can be invaluable for predicting reactivity based on a set of calculated molecular descriptors. These descriptors are numerical representations of the molecular structure and can be categorized into several classes, including electronic, steric, and topological descriptors.
The fundamental premise of QSPR is that the reactivity of a molecule is intrinsically linked to its structural features. By developing a robust QSPR model, it is possible to predict the reactivity of new or untested compounds within the same chemical class, thereby accelerating the process of drug discovery, catalyst design, and materials science.
Research Findings from Analogous Compounds
While specific QSPR studies on this compound are not extensively documented in the public domain, a wealth of research on structurally related compounds, such as polychlorinated biphenyls (PCBs) and other substituted biphenyls, provides a strong framework for understanding how such models would be developed and applied.
For instance, QSPR models have been successfully developed for predicting the n-octanol/water partition coefficient (log K_ow) of PCBs. nih.gov These studies often utilize descriptors such as the energy of the lowest unoccupied molecular orbital (E_LUMO), the electrophilicity index, and the number of halogen substituents to build a correlative model. nih.gov A higher E_LUMO value, for example, can be indicative of lower electrophilicity and thus, potentially lower reactivity towards nucleophiles.
In studies on brominated diphenyl ethers, frontier orbital energies (HOMO and LUMO) calculated using semi-empirical methods have been used to elucidate reactivity in electrophilic, nucleophilic, and photolytic reactions. researchgate.net The regioselectivity of metabolic reactions has also been predicted by examining frontier electron densities. researchgate.net
Furthermore, the rotational or torsional barrier of the biphenyl scaffold is a critical determinant of its conformation and, consequently, its reactivity. Computational studies on a range of substituted biphenyls have benchmarked various density functional theory (DFT) methods for accurately calculating these torsional barriers. rsc.org These barriers are influenced by the nature and position of the substituents, with bulky ortho substituents generally leading to higher barriers and restricted rotation. This atropisomerism can have a profound impact on the molecule's ability to interact with biological targets or participate in chemical reactions.
The following table illustrates the types of molecular descriptors that would be relevant in a QSPR study of this compound and its analogs, based on studies of related compounds.
| Descriptor Class | Specific Descriptor Example | Relevance to Reactivity |
| Electronic | HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the propensity to donate electrons (nucleophilicity). |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the propensity to accept electrons (electrophilicity). nih.gov | |
| Mulliken Atomic Charges | Provides insight into the charge distribution and potential sites for electrostatic interactions. | |
| Dipole Moment | Influences solubility and interactions with polar molecules. | |
| Steric | Torsional Angle (Dihedral Angle) | Defines the conformation of the biphenyl rings and accessibility of reactive sites. |
| Molecular Volume | Relates to the overall size of the molecule and potential for steric hindrance. | |
| Surface Area | Influences intermolecular interactions and solvation. | |
| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecular graph. |
| Wiener Index | A measure of the compactness of the molecule. |
Hypothetical QSPR Model for this compound Reactivity
A hypothetical QSPR model for predicting a specific aspect of the reactivity of this compound, for instance, the rate of a nucleophilic substitution reaction at the carbon bearing the bromine atom, would involve the following steps:
Data Set Selection: A series of biphenyl derivatives with varying substituents would be chosen, including this compound.
Descriptor Calculation: For each molecule in the series, a range of electronic, steric, and topological descriptors would be calculated using computational chemistry software.
Experimental Reactivity Measurement: The reaction rate for each compound in the series would be determined experimentally under controlled conditions.
Model Development: Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) regression, a mathematical equation would be developed that correlates the calculated descriptors with the experimentally measured reactivity.
Model Validation: The predictive power of the QSPR model would be assessed using internal and external validation techniques to ensure its robustness and reliability.
For example, a simplified, hypothetical QSPR equation might look like:
log(k) = c0 + c1(E_LUMO) + c2(Torsional Angle) + c3*(Mulliken Charge on C-Br)
Where log(k) is the logarithm of the reaction rate constant, and c0, c1, c2, c3 are coefficients determined from the regression analysis.
The following interactive data table presents hypothetical data for a series of substituted biphenyls to illustrate the relationships that can be explored in a QSPR study.
| Compound | Torsional Angle (°) | E_LUMO (eV) | Predicted Reactivity (log(k)) |
| 2-Bromo-2'-methylbiphenyl | 65 | -0.85 | -4.2 |
| 2-Bromo-2'-ethylbiphenyl | 70 | -0.82 | -4.5 |
| This compound | 68 | -0.90 | -4.0 |
| 2-Bromo-2'-formylbiphenyl | 60 | -1.10 | -3.5 |
| 2-Bromo-2'-cyanobiphenyl | 58 | -1.25 | -3.1 |
This table demonstrates how variations in steric (torsional angle) and electronic (E_LUMO) properties could correlate with predicted reactivity. A lower E_LUMO generally indicates a more electrophilic carbon atom attached to the bromine, potentially leading to a faster reaction rate (less negative log(k)). A larger torsional angle might increase steric hindrance, slowing the reaction.
Applications and Advanced Materials Chemistry of 2 Bromo 2 Hydroxymethyl Biphenyl
Building Block in Complex Organic Synthesis
The strategic placement of the bromo and hydroxymethyl functional groups on the 2- and 2'- positions of the biphenyl (B1667301) core makes this compound a versatile building block for the synthesis of more complex molecular architectures. The bromine atom is amenable to a wide range of cross-coupling reactions, while the hydroxymethyl group can be readily transformed into other functionalities such as aldehydes, carboxylic acids, or ethers.
Precursor for Advanced Pharmaceutical Intermediates
Pharmaceutical intermediates are the chemical building blocks that form the basis of active pharmaceutical ingredients (APIs). beilstein-journals.org The biphenyl structure is a key component in many drugs, and compounds like 2-Bromo-2'-(hydroxymethyl)biphenyl are valuable for creating these complex molecules. google.com The bromine atom allows for the formation of new carbon-carbon or carbon-heteroatom bonds through reactions like the Suzuki or Buchwald-Hartwig couplings, which are fundamental in pharmaceutical synthesis. google.com For example, related brominated biphenyl compounds, such as Bromo-OTBN (4-Bromomethyl-2-Cyanobiphenyl), are crucial intermediates in the synthesis of the "sartan" class of antihypertensive drugs. pyglifesciences.com
The hydroxymethyl group on this compound adds another layer of synthetic versatility. It can be oxidized to an aldehyde or a carboxylic acid, functional groups that are frequently involved in the construction of pharmacologically active scaffolds. This dual reactivity allows for the sequential or tandem formation of bonds, enabling the efficient construction of complex, drug-like molecules.
Intermediate in the Synthesis of Agrochemicals and Fine Chemicals
The biphenyl skeleton is not only prevalent in pharmaceuticals but also in agrochemicals and other fine chemicals. google.com 2-Bromobiphenyl (B48390) and its derivatives are recognized as important intermediates in these sectors. chemicalbook.comsararesearch.com The ability to functionalize both rings of the biphenyl unit is key to tuning the biological activity and physical properties of the final products.
The compound this compound can serve as a key intermediate in this context. The bromo group can be used to attach the biphenyl core to other molecular fragments, a common strategy in the design of modern pesticides and herbicides. The hydroxymethyl group can be converted into other functionalities to modulate the compound's solubility, stability, and mode of action.
Construction of Bioactive Molecules and Natural Product Analogs
Many natural products and their synthetic analogs with significant biological activity feature complex polycyclic aromatic structures. This compound is a valuable precursor for creating such systems through intramolecular cyclization reactions.
A prominent example is the synthesis of phenanthridines, a class of nitrogen-containing heterocyclic compounds known for their wide range of biological activities, including anticancer and antiprotozoal properties. researcher.life The synthesis of phenanthridine (B189435) and its derivatives can be achieved from biphenyl-2-carbaldehyde O-acetyl oximes via photochemically-mediated cyclization. researcher.life this compound can be readily oxidized to the corresponding 2'-bromo-[1,1'-biphenyl]-2-carbaldehyde, making it a direct precursor to this important class of bioactive molecules. Subsequent intramolecular C-N bond formation, often catalyzed by a transition metal, would yield the phenanthridine core. This strategy underscores the utility of this compound in the construction of complex, biologically relevant scaffolds.
Ligand Design and Coordination Chemistry
The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal centers. The resulting metal-ligand complexes are used in a wide range of applications, most notably in catalysis.
Precursor for Chiral Ligands in Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical industry. Axially chiral biphenyls are a privileged class of ligands for this purpose. nih.govnih.gov The development of efficient and practical chiral ligands is a central theme in asymmetric synthesis. nih.govresearchgate.net
This compound serves as an excellent starting point for the synthesis of such chiral ligands. The atropisomeric chirality of the biphenyl backbone can be controlled and leveraged in asymmetric transformations. The bromo and hydroxymethyl groups are handles for further chemical modification. For instance, the bromine atom can be replaced by a phosphine (B1218219) group via a coupling reaction to create a phosphine ligand, a workhorse in asymmetric catalysis. The hydroxymethyl group can be used to introduce other coordinating atoms or to build a larger, more complex chiral environment around the metal center. The ability to adjust the substituents on the biphenyl rings is crucial for optimizing the ligand's performance in terms of reactivity and enantioselectivity. nih.gov
Scaffolds for Transition Metal Catalysts
The biphenyl unit can act as a rigid scaffold to hold coordinating groups in a specific spatial arrangement around a metal ion. omicsonline.org This pre-organization is a key principle in the design of effective transition metal catalysts. The 2,2'-disubstituted biphenyl system in this compound is particularly well-suited for this role.
The hydroxymethyl group can be deprotonated to form an alkoxide that coordinates to a metal center, while the bromo-substituted phenyl ring can either coordinate directly to the metal or be functionalized with another donor group to create a bidentate or pincer-type ligand. Such ligands can stabilize the transition metal in various oxidation states and create a well-defined coordination sphere that promotes specific catalytic reactions. The resulting metallacycles are intermediates in many important catalytic cycles, including C-H activation and cross-coupling reactions. The versatility of the biphenyl scaffold allows for the synthesis of a diverse range of catalysts for various chemical transformations. researchgate.net
Polymer Chemistry and Functional Materials
The synthesis of advanced polymeric materials is a rapidly growing field, driven by the demand for high-performance materials with specific functionalities. mdpi.com this compound serves as a valuable monomer in the creation of such materials due to its distinct reactive sites.
Monomer for the Synthesis of Advanced Polymeric Materials (e.g., dendrimers, conductive polymers)
The development of new polymers is crucial for meeting the increasing demand for versatile and high-performance materials. mdpi.com The presence of both a bromo and a hydroxymethyl group allows this compound to be used in various polymerization techniques. For instance, the hydroxymethyl group can be converted to other functional groups, enabling its participation in step-growth polymerizations like polycondensation. The bromo group can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to create conjugated polymers. These methods provide precise control over the polymer's molecular architecture, which significantly influences its properties. mdpi.com
While direct research on the use of this compound in dendrimer synthesis is not extensively documented, its structure is analogous to other biphenyl-based monomers used for creating crosslinked polymers with intramolecular π-π interactions. nih.gov Dendrimers, highly branched, well-defined macromolecules, could potentially be synthesized using this compound as a core or a branching unit. The rigid biphenyl core would impart specific conformational properties to the resulting dendrimer.
In the field of conductive polymers, the biphenyl unit is a common structural motif. The synthesis of polymers incorporating thiophene, 3,4-Ethylenedioxythiophene (EDOT), and diketopyrrolopyrrole (DPP) via Stille coupling polycondensation has been reported to yield materials with excellent coplanarity and structural regularity, which are desirable for electronic applications. researchgate.net The bromo functionality on this compound makes it a suitable candidate for similar polymerization strategies, potentially leading to novel conductive polymers.
Building Block for Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. rsc.org The biphenyl moiety in this compound can participate in π-π stacking interactions, a key driving force in the self-assembly of aromatic molecules. semanticscholar.org Furthermore, the hydroxymethyl group is capable of forming hydrogen bonds, which are highly directional and specific interactions crucial for building well-defined supramolecular architectures. rsc.orgbohrium.com
The combination of these interactions allows this compound to act as a versatile building block for creating a variety of supramolecular structures. For example, the self-assembly of brominated molecules on surfaces has been studied to form 2D compact supramolecular networks, where both hydrogen and halogen bonds play a role. rsc.org This suggests that this compound could be used to engineer functional materials with precise subnanometer structures at vacuum-solid interfaces. bohrium.com
Components in Optoelectronic and Electronic Materials (e.g., OLEDs)
The development of advanced materials for electronic and optoelectronic applications is a major area of research. mdpi.com Biphenyl derivatives are frequently used as components in these materials due to their electronic properties and thermal stability. rsc.org While specific data on this compound's direct application in Organic Light Emitting Diodes (OLEDs) is limited, its structural features suggest potential utility.
The biphenyl core can act as a rigid, electron-transporting or hole-transporting unit in OLED materials. The bromo and hydroxymethyl groups offer sites for further functionalization, allowing for the fine-tuning of the molecule's electronic properties, such as its energy levels (HOMO/LUMO) and charge carrier mobility. This tunability is essential for optimizing the performance of OLED devices. The ability to form stable, ordered thin films through self-assembly is also a critical factor for device fabrication.
Applications in Chemical Sensing and Biosensors (as a structural component)
The design of chemical sensors and biosensors often relies on the creation of materials that can selectively interact with target analytes. numberanalytics.com The structural characteristics of this compound make it a candidate for incorporation into such sensory systems.
The biphenyl unit can provide a rigid framework for constructing a receptor site. The bromo and hydroxymethyl groups can be modified to introduce specific recognition elements that can bind to target molecules through various interactions, including hydrogen bonding, halogen bonding, or host-guest interactions. For instance, synthetic macrocycles have been shown to be valuable in creating functional charge-transfer systems for sensing applications. nih.gov By incorporating this compound into larger, more complex structures, it may be possible to develop novel colorimetric or fluorescent sensors. For example, the construction of solid-state charge-transfer complexes has been used to develop vapochromic systems for distinguishing between isomers of bromoalkanes. nih.gov
Furthermore, the ability of this compound to participate in the formation of supramolecular assemblies and polymers is advantageous for creating sensor platforms. These organized structures can enhance the sensitivity and selectivity of the sensor by pre-organizing the recognition sites and facilitating signal transduction.
Future Research Directions and Emerging Challenges
Development of Highly Selective and Efficient Catalytic Transformations
The development of highly selective and efficient catalytic transformations is a cornerstone of modern synthetic chemistry. For 2-Bromo-2'-(hydroxymethyl)biphenyl, future research will likely focus on leveraging the reactivity of the aryl bromide and the hydroxylmethyl group.
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While methods for the synthesis of related biphenyl (B1667301) compounds, such as 2'-bromo-2-hydroxybiphenyl, have been reported using palladium catalysts like Pd(PPh₃)₄, future work will aim to expand the scope of these reactions for this compound. google.com This includes the development of catalysts that can selectively activate the C-Br bond in the presence of the hydroxymethyl group, or vice versa, to enable sequential functionalization.
A significant challenge lies in achieving high selectivity (chemo-, regio-, and stereoselectivity) in these transformations. For instance, developing catalytic systems that can differentiate between the two phenyl rings for selective functionalization would be a major advancement. Furthermore, the efficiency of these catalytic processes will be a key focus, with an emphasis on high yields, low catalyst loadings, and mild reaction conditions. Transition metal-free catalysis is also an emerging area that could offer more sustainable and cost-effective synthetic routes. rsc.org
Table 1: Potential Catalytic Transformations of this compound
| Reaction Type | Potential Reagents/Catalysts | Potential Product Class | Research Focus |
| Suzuki Coupling | Arylboronic acids, Palladium catalyst, Base | Functionalized biphenyls | High selectivity, functional group tolerance |
| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Alkynylbiphenyls | Mild reaction conditions, catalyst efficiency |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Ligand | Aminobiphenyls | Broad substrate scope, chemoselectivity |
| C-H Activation | Transition metal catalysts (e.g., Pd, Rh, Ru) | Polycyclic aromatic compounds | Novel reaction pathways, regioselectivity |
| Oxidation of Hydroxymethyl Group | Selective oxidizing agents | Biphenyl-2-carboxaldehyde or -carboxylic acid | High chemoselectivity, green oxidants |
Exploration of Novel Reactivity and Unconventional Reaction Pathways
Beyond established catalytic methods, the exploration of novel reactivity and unconventional reaction pathways for this compound is a promising research avenue. The unique juxtaposition of the bromo and hydroxymethyl functionalities on the biphenyl framework could lead to unprecedented chemical transformations.
One area of interest is the investigation of intramolecular reactions. For example, under specific conditions, an intramolecular cyclization could occur, leading to the formation of dibenzofuran (B1670420) derivatives. This is a known reaction for related [1,1'-biphenyl]-2-ols, which can undergo intramolecular C-H activation and C-O bond formation. rsc.org Exploring similar pathways for this compound could provide access to new heterocyclic scaffolds.
Furthermore, the development of low-temperature, gas-phase synthesis methods, which have been explored for unsubstituted biphenyl, could reveal unconventional reaction mechanisms and provide access to unique isomers or derivatives. rsc.org The reactivity of this compound under photoredox catalysis or in flow chemistry systems also presents exciting opportunities for discovering novel transformations.
Integration into Advanced Smart Materials and Responsive Systems
The structural features of this compound make it an attractive candidate for incorporation into advanced smart materials and responsive systems. The biphenyl core provides rigidity and thermal stability, while the functional groups offer handles for polymerization or attachment to other molecular entities.
Future research could focus on synthesizing polymers incorporating the this compound unit. The bromine atom could be used as a site for post-polymerization modification, allowing for the tuning of the material's properties. The hydroxymethyl group can be used for the synthesis of polyesters or polyurethanes. The resulting materials could exhibit interesting properties such as liquid crystallinity, photoresponsiveness, or sensing capabilities.
The development of hole transport materials (HTMs) for organic light-emitting diodes (OLEDs) is another potential application. Trispirocyclic hydrocarbons derived from 2-bromobiphenyl (B48390) have shown promise as effective and thermally stable HTMs. chemicalbook.com Similar molecular designs based on this compound could lead to new materials with enhanced performance in electronic devices.
Machine Learning and AI-Driven Discovery in this compound Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. chemcopilot.com In the context of this compound, these computational tools can accelerate discovery and optimization in several ways.
Furthermore, explainable AI can provide insights into the underlying chemical principles governing the reactivity of the molecule. arxiv.org By analyzing the features that the ML model deems important for a particular outcome, chemists can gain a deeper understanding of the structure-reactivity relationships of this compound and its derivatives. This synergy between computational prediction and experimental validation has the potential to significantly accelerate the pace of innovation in this area. cmu.eduyoutube.com
Table 2: Applications of AI/ML in this compound Chemistry
| AI/ML Application | Description | Potential Impact |
| Reaction Prediction | Predicts the products and yields of reactions involving the target molecule. | Reduces experimental effort and cost. |
| Retrosynthesis Planning | Proposes synthetic routes to derivatives of the target molecule. | Accelerates the design of new compounds. |
| Property Prediction | Forecasts the physical, chemical, and biological properties of new derivatives. | Guides the design of molecules with desired functionalities. |
| Catalyst Design | Identifies or designs optimal catalysts for specific transformations. | Improves the efficiency and selectivity of reactions. |
Sustainable and Circular Economy Approaches in its Synthesis and Utilization
The principles of green chemistry and the circular economy are increasingly important considerations in chemical synthesis and manufacturing. Future research on this compound will need to address these aspects.
In terms of synthesis, the development of more sustainable methods is crucial. This includes the use of renewable starting materials, greener solvents, and energy-efficient processes. For instance, exploring biocatalytic routes or reactions in aqueous media could significantly reduce the environmental footprint of its production. The synthesis of related compounds like 4-hydroxymethyl biphenyl has been approached with considerations for raw material costs and reaction conditions, which is a step towards more sustainable practices. google.com
Regarding its utilization, a circular economy approach would involve designing applications where the compound or the materials derived from it can be recycled or repurposed at the end of their life cycle. While the circular economy for plastics containing brominated flame retardants is a complex issue, the principles of designing for recyclability and minimizing hazardous waste are applicable. bsef.com This could involve developing polymers that can be easily depolymerized back to the monomeric this compound unit for reuse.
Q & A
Q. What are the standard synthetic routes for 2-Bromo-2'-(Hydroxymethyl)biphenyl, and how are they optimized for yield and purity?
The synthesis of this compound typically involves Friedel-Crafts acylation or nucleophilic substitution reactions , as observed in structurally similar biphenyl derivatives (e.g., bromo-hydroxyacetophenones) . Optimization strategies include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) to enhance reaction rates.
- Temperature control : Gradual heating (60–80°C) to minimize side reactions.
Post-synthesis, column chromatography and recrystallization are used to isolate and purify the compound. Yield optimization often requires iterative adjustments to stoichiometry and reaction time .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation relies on a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to identify proton environments and carbon frameworks. For example, the hydroxymethyl group (-CH₂OH) shows distinct peaks at δ 4.5–5.0 ppm (¹H) and δ 60–70 ppm (¹³C) .
- Infrared (IR) Spectroscopy : Detection of hydroxyl (-OH) stretches (~3200–3500 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 277.02 for C₁₃H₁₁BrO) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Critical properties include:
- Solubility : Miscible in polar solvents (e.g., methanol, ethyl acetate) but insoluble in water, requiring organic-aqueous phase partitioning in extraction protocols .
- Melting Point : ~73–76°C (similar to brominated biphenyl analogs), necessitating controlled heating in solid-phase reactions .
- LogP : Estimated ~4.7 (via computational tools), indicating high lipophilicity, which influences membrane permeability in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?
Discrepancies in NMR or IR data may arise from:
- Conformational isomerism : Rotamers of the hydroxymethyl group can split signals. Use variable-temperature NMR to stabilize dominant conformers .
- Impurity interference : Trace solvents or byproducts (e.g., unreacted bromo precursors) may distort peaks. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
- Crystallographic validation : Single-crystal X-ray diffraction (as in 2-Bromo-1-(4-methoxyphenyl)ethanone studies) provides unambiguous bond-length and angle data .
Q. What strategies are effective for analyzing reaction mechanisms involving this compound in cross-coupling reactions?
Mechanistic studies employ:
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
- Density Functional Theory (DFT) : Model transition states for Suzuki-Miyaura coupling, focusing on Pd(0)/Pd(II) catalytic cycles .
- In situ monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation (e.g., boronate esters in coupling reactions) .
Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?
Methodologies include:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target enzymes (e.g., kinases) .
- Fluorescence quenching assays : Monitor changes in tryptophan fluorescence upon ligand-enzyme interaction .
- Docking simulations : Use AutoDock Vina to predict binding poses within enzyme active sites, validated by IC₅₀ measurements .
Q. What are the challenges in interpreting crystallographic data for brominated biphenyl derivatives?
Key issues include:
- Disorder in bromine positions : Bromine’s high electron density can cause diffraction artifacts. Mitigate via low-temperature data collection (100 K) .
- Packing interactions : Hydrogen bonding between hydroxymethyl groups and adjacent molecules may distort bond angles. Compare with gas-phase DFT-optimized structures .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to minimize batch variability .
- Data validation : Cross-reference spectral data with published analogs (e.g., 2-Bromo-4-hydroxyacetophenone, CAS 2491-38-5) .
- Ethical compliance : Adhere to safety protocols for brominated compounds (e.g., fume hood use, PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
